4-Bromo-3-fluorobenzamide
Description
Significance of Benzamide (B126) Derivatives in Medicinal Chemistry
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. jst.go.jp This scaffold is a common feature in a wide array of pharmacologically active molecules. ambeed.com The amide group is capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. researchgate.net Consequently, benzamide derivatives have been successfully developed for various therapeutic areas, including as antipsychotic, anti-inflammatory, antimicrobial, and anticancer agents. jst.go.jp The versatility of the benzamide core allows for structural modifications, enabling scientists to fine-tune the pharmacological profiles of these compounds.
Role of Halogenation in Modulating Molecular Properties and Biological Interactions
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a molecular structure is a powerful strategy in medicinal chemistry. chemicalbook.com Halogenation can profoundly influence a molecule's physicochemical properties, such as its size, lipophilicity, and metabolic stability. For instance, fluorine atoms can enhance bioavailability and binding affinity. ontosight.ai
Beyond simple steric and electronic effects, halogens can participate in specific, highly directional non-covalent interactions known as halogen bonds. bldpharm.com A halogen bond occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom in a protein. bldpharm.com This interaction is increasingly recognized as a crucial element in the binding of ligands to their biological targets and is now a key consideration in rational drug design. bldpharm.comrsc.org
Specific Focus: The 4-Bromo-3-fluorobenzamide Moiety
The this compound moiety is a specific example of a di-halogenated benzamide that combines the features of both bromine and fluorine substitution. The presence of two different halogens on the aromatic ring creates a unique electronic and steric profile. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the fluorine atom can modulate the acidity of adjacent protons and influence binding interactions. This particular substitution pattern makes this compound a valuable intermediate and building block in the synthesis of more complex and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCJLZDBTNZHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619832 | |
| Record name | 4-Bromo-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759427-20-8 | |
| Record name | 4-Bromo-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 4 Bromo 3 Fluorobenzamide
Established Synthetic Routes for 4-Bromo-3-fluorobenzamide
The synthesis of this compound is primarily achieved through the formation of an amide bond from its corresponding carboxylic acid precursor, 4-bromo-3-fluorobenzoic acid. This transformation is a cornerstone of its production, alongside strategies that introduce the halogen substituents at various stages.
Strategies Involving Bromination and Fluorination Reactions
The introduction of bromine and fluorine onto the benzamide (B126) scaffold can be accomplished through regioselective C-H bond halogenation. Modern synthetic chemistry offers advanced methods that utilize directing groups to control the position of halogenation on an aromatic ring. For instance, palladium-catalyzed reactions have been developed for the ortho-C–H bromination of benzamide derivatives. rsc.org These methods often employ a directing group to activate a specific C-H bond, followed by reaction with a bromine source. rsc.org
In a broader context, the synthesis of halogenated benzamides often involves multi-step sequences where the halogen atoms are introduced onto an earlier precursor, such as a benzoic acid or aniline (B41778) derivative, before the final amide is formed. For example, the regioselective synthesis of brominated benzanilides can be achieved by using a palladium(II) catalyst with a promoter like hexafluoroisopropanol (HFIP), where the amide bond itself directs the bromination. rsc.org
Amide Bond Formation Techniques
The most direct route to this compound involves the amidation of 4-bromo-3-fluorobenzoic acid. This is typically achieved by first activating the carboxylic acid and then reacting it with an ammonia (B1221849) source.
A common laboratory-scale method involves converting the benzoic acid to its more reactive acyl chloride. This is often done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-3-fluorobenzoyl chloride is then treated with aqueous or gaseous ammonia to furnish the primary amide.
Alternatively, peptide coupling agents are widely used to facilitate the direct formation of the amide bond from the carboxylic acid, avoiding the need for the acyl chloride intermediate. These reagents are particularly useful for their mild reaction conditions.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Full Name | Catalyst/Additive (Typical) |
| EDCI | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMAP (4-dimethylaminopyridine) |
| DCC | N,N'-dicyclohexylcarbodiimide | None or DMAP |
The reaction mechanism with these agents involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by ammonia or an amine.
Synthesis of Key Precursors and Intermediates
The availability and synthesis of halogenated precursors are critical for the production of this compound and other complex molecules.
Halogenated Benzoic Acid Precursors
The primary precursor is 4-bromo-3-fluorobenzoic acid. chemicalbook.com Several synthetic pathways to this intermediate have been established.
One prominent method begins with 3-fluorobenzoic acid. This starting material undergoes nitration, followed by reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction to introduce the bromine atom. nbinno.com
Table 2: Synthesis of 4-Bromo-3-fluorobenzoic Acid from 3-Fluorobenzoic Acid
| Step | Reaction | Reagents | Product |
| 1 | Nitration | Nitric acid, Sulfuric acid | 3-Fluoro-4-nitrobenzoic acid |
| 2 | Reduction | Tin(II) chloride or Iron powder | 3-Fluoro-4-aminobenzoic acid |
| 3 | Bromination | Bromine or N-bromosuccinimide | 4-Bromo-3-fluorobenzoic acid |
This multi-step synthesis provides a reliable route to the desired halogenated benzoic acid. nbinno.com
An alternative, more direct process involves the Friedel-Crafts acylation and subsequent halogenation of fluorobenzene. google.comgoogle.com
Table 3: One-Pot Synthesis from Fluorobenzene
| Step | Reaction | Reagents | Temperature | Product |
| 1 | Acylation | Acetyl chloride, Aluminum chloride | 30-35°C | 4-Fluoroacetophenone intermediate |
| 2 | Bromination | Bromine | 90-100°C | 3-Bromo-4-fluoroacetophenone |
| 3 | Oxidation | Hypochlorite solution | 0-100°C | 4-Bromo-3-fluorobenzoic acid |
This process allows for the production of 4-bromo-3-fluorobenzoic acid from inexpensive starting materials in a streamlined sequence. google.comgoogle.com
Halogenated Aniline Precursors
4-Bromo-3-fluoroaniline (B116652) is another crucial intermediate, often used in the synthesis of pharmaceuticals and agrochemicals. thermofisher.comchemimpex.comhrdpharm.com A common preparation method involves the direct bromination of 3-fluoroaniline. google.com For example, using CuBr₂ as a brominating agent in a suitable solvent allows for the regioselective synthesis of 4-bromo-3-fluoroaniline with high yield and purity. google.com This aniline derivative can then, in principle, be converted to the target benzamide through various synthetic transformations, including diazotization followed by carbonylation and amidation.
Ortho-Halobenzamides as Starting Materials
While this compound itself is a target molecule, related ortho-halobenzamides are valuable starting materials for constructing complex heterocyclic systems. These intermediates undergo transition metal-catalyzed annulation and cyclization reactions. nih.govmdpi.com For example, palladium-catalyzed reactions of ortho-halobenzamides with arynes or alkynes are powerful methods for synthesizing phenanthridinones and isoquinolones, respectively. nih.govacs.orgmdpi.com Copper-catalyzed reactions of ortho-halobenzamides are also employed in the synthesis of quinazolin-4-ones. nih.gov The reactivity of the halogen and the amide N-H bond in these precursors allows for the efficient, single-step formation of multiple new chemical bonds. mdpi.com
Reaction Mechanisms and Optimization Strategies
The synthesis of this compound and its derivatives relies on a variety of well-established reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions to achieve high yields and purity. Key mechanistic pathways include Nucleophilic Aromatic Substitution (SNAr), metal-catalyzed cross-coupling reactions, free radical bromination, and cyclization reactions for creating related heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorobenzamide Synthesis
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of fluorobenzamide synthesis, the fluorine atom can act as a leaving group, especially when the aromatic ring is sufficiently electron-deficient. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
For fluorobenzamides, the strongly electron-withdrawing nature of the fluorine atom and the carbonyl group of the amide facilitate this reaction. However, the reactivity is significantly enhanced by additional electron-withdrawing substituents on the ring. pressbooks.pub Recent advancements have explored the use of organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes, broadening the scope of this reaction to include electron-neutral and electron-rich systems under mild conditions. nih.gov This method is compatible with various nucleophiles, including amines and carboxylic acids. nih.gov Furthermore, the use of inexpensive and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions, accommodating a broad range of functional groups. d-nb.info
The choice of solvent, base, and temperature are critical parameters for optimizing SNAr reactions. Polar aprotic solvents are typically preferred as they can solvate the cation without strongly interacting with the nucleophile. The strength of the nucleophile also plays a significant role in the reaction rate.
Metal-Catalyzed Cross-Coupling Reactions for Aryl Amine Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, providing a versatile method for synthesizing aryl amides. nih.govacs.org Palladium and copper catalysts are most commonly used for these transformations, which typically involve the coupling of an aryl halide or triflate with an amine. researchgate.net
In the context of this compound, the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. ossila.com These reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of an aryl-amine bond. The general catalytic cycle for palladium-catalyzed C-N coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
Copper-catalyzed amination reactions, often referred to as Ullmann condensations, are also widely used. While these reactions often require higher temperatures than their palladium-catalyzed counterparts, recent developments have led to milder reaction conditions. The mechanism of copper-catalyzed C-N bond formation is not as well-understood as the palladium-catalyzed cycle but is thought to involve a Cu(I)/Cu(III) catalytic cycle. nih.gov
Recent research has also focused on the direct C-H amination of arenes, which avoids the need for pre-functionalized starting materials. nih.gov These methods often employ a directing group to achieve regioselectivity. For benzamide derivatives, the amide group itself can act as a directing group, facilitating ortho-C-H amination. nih.govchemrxiv.org
Table 1: Comparison of Catalytic Systems for Aryl Amine Bond Formation
| Catalyst System | Typical Substrates | Reaction Conditions | Advantages | Limitations |
| Palladium/Phosphine Ligands | Aryl bromides, iodides, triflates | Mild to moderate temperatures | High functional group tolerance, broad substrate scope | Cost of palladium and ligands, sensitivity to air and moisture |
| Copper/Ligands | Aryl iodides, bromides | Often higher temperatures | Lower cost catalyst | Can require harsh conditions, narrower substrate scope |
| Nickel/Ligands | Aryl chlorides, sulfamates | Variable | Can couple less reactive electrophiles, cost-effective | Can be sensitive, ligand optimization is key |
Free Radical Bromination and Benzylic Position Reactivity
Free radical bromination is a key reaction for the functionalization of alkyl aromatic compounds, particularly at the benzylic position. researchgate.net This reaction typically utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, often in the presence of a radical initiator such as light or AIBN (azobisisobutyronitrile). libretexts.org The selectivity of bromination over chlorination is a notable aspect of free radical halogenation, with bromination being significantly more selective for the weakest C-H bond. masterorganicchemistry.com
In the context of precursors to this compound, such as a substituted toluene (B28343) derivative, the benzylic hydrogens are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps.
Initiation: A small amount of bromine radical is generated from the decomposition of the initiator and reaction with NBS.
Propagation: The bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the benzyl (B1604629) bromide product and a new bromine radical, which continues the chain. libretexts.org
Termination: The reaction is terminated by the combination of any two radical species.
The solvent can play a significant role in the outcome of free radical bromination. While carbon tetrachloride has been a traditional solvent, its environmental impact has led to the exploration of more benign alternatives like acetonitrile (B52724) or even solvent-free conditions. researchgate.net Recent developments have also focused on photobromination in continuous-flow microreactors, offering improved safety and efficiency. researchgate.net
Table 2: Factors Influencing Benzylic Bromination
| Factor | Effect on Reaction | Example |
| Radical Initiator | Initiates the radical chain reaction | AIBN, Benzoyl peroxide, UV light |
| Solvent | Can influence selectivity and reaction rate | Non-polar solvents like CCl₄ are traditional; greener alternatives are being explored |
| Substrate Structure | Stability of the resulting radical determines regioselectivity | Benzylic C-H bonds are weaker and more reactive than alkyl C-H bonds |
| Reagent | Provides a low, constant concentration of bromine | N-Bromosuccinimide (NBS) is commonly used |
Cyclization Reactions for Related Heterocyclic Systems
This compound and its derivatives can serve as versatile precursors for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve the participation of the amide functionality and the ortho-halogen substituent.
One prominent example is the synthesis of quinazolinones. This can be achieved through a base-promoted SNAr reaction of an ortho-fluorobenzamide with an amide, followed by an intramolecular cyclization. acs.orgnih.gov The initial SNAr step involves the displacement of the fluoride (B91410) by the nitrogen of the reacting amide, followed by a condensation reaction to form the quinazolinone ring. Copper-catalyzed methods have also been developed for the synthesis of quinazolin-4-ones from ortho-halobenzamides and various nitrogen sources. acs.org
Furthermore, the bromine atom on the benzamide can be utilized in palladium-catalyzed intramolecular cyclization reactions to form a variety of heterocyclic structures. The specific heterocyclic system formed depends on the nature of the substituent introduced at the ortho position to the bromine.
The amide nitrogen itself can participate in cyclization reactions. For instance, after modification of the aromatic ring, intramolecular N-arylation can lead to the formation of nitrogen-containing heterocycles. These cyclization strategies are of significant interest in medicinal chemistry as they provide access to a diverse range of biologically active scaffolds.
Scale-Up Synthesis Considerations and Process Development
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, process development would focus on optimizing reaction conditions, minimizing waste, and ensuring the final product meets stringent purity specifications.
Key considerations for the scale-up of this compound synthesis include:
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing by-product formation. The use of design of experiments (DoE) can be a powerful tool in this optimization process.
Solvent Selection: The choice of solvent is critical, not only for its effect on reaction kinetics and selectivity but also for its environmental impact, safety, and ease of recovery and recycling. The use of greener solvents or even solvent-free conditions is becoming increasingly important in process chemistry.
Work-up and Purification: Developing a robust and scalable work-up and purification procedure is essential. This may involve moving from chromatographic purification, which is often not feasible on a large scale, to crystallization or distillation. The development of a reliable crystallization process is key to obtaining the desired polymorph and purity of the final product.
Process Safety: A thorough safety assessment of the entire process is required. This includes identifying potential hazards such as exothermic reactions, the use of hazardous reagents, and the formation of unstable intermediates. researchgate.net Process safety studies, such as reaction calorimetry, can provide valuable data for ensuring safe scale-up.
Waste Management: Minimizing waste generation is a key principle of green chemistry and is also economically advantageous. This can be achieved by optimizing atom economy, using catalytic rather than stoichiometric reagents, and developing methods for recycling solvents and catalysts.
Analytical Controls: Robust analytical methods are needed to monitor the progress of the reaction and to ensure the quality of intermediates and the final product. Techniques such as HPLC, GC, and NMR are routinely used for this purpose.
The development of a scalable process often involves a multidisciplinary team of chemists and chemical engineers to address these challenges and successfully translate a laboratory-scale synthesis into a reliable and efficient manufacturing process. acs.orgacs.org
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3 Fluorobenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.
In ¹H NMR spectra of 4-bromo-3-fluorobenzamide derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. jst.go.jprsc.org The specific chemical shifts and coupling constants (J-values) are highly informative. For instance, in N-(4-Bromo-3-hydroxyphenyl)benzamide, the aromatic protons exhibit signals including a doublet at δ 7.66 ppm (J = 2.4 Hz) and a doublet of doublets at δ 7.17 ppm (J = 8.7, 2.2 Hz), which helps to assign their relative positions on the phenyl ring. jst.go.jp The protons of the amide group (-CONH₂) typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is particularly characteristic, resonating in the low-field region of the spectrum, typically around δ 164-170 ppm. jst.go.jprsc.org Aromatic carbons display signals between δ 105 and 160 ppm. The carbon atoms directly bonded to halogen substituents show distinct shifts; for example, the carbon attached to fluorine exhibits splitting due to C-F coupling, a key diagnostic feature. rsc.org
A summary of representative NMR data for several derivatives is presented below.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|---|
| 4-Bromo-N-methylbenzamide | CDCl₃ | 7.44-7.64 (m, 4H, Ar-H), 6.24 (bs, 1H, NH), 2.92 (d, J = 4.8 Hz, 3H, CH₃) | 167.3 (C=O), 133.4, 131.8, 128.5, 126.1 (Ar-C), 26.9 (CH₃) | rsc.org |
| N-(4-Bromo-3-hydroxyphenyl)benzamide | DMSO-d₆ | 10.29 (s, 1H), 10.25 (s, 1H), 7.98–7.87 (m, 2H), 7.66 (d, J = 2.4 Hz, 1H), 7.59–7.49 (m, 3H), 7.27 (d, J = 8.7 Hz, 1H), 7.17 (dd, J = 8.7, 2.2 Hz, 1H) | 166.09 (C=O), 153.37, 139.39, 135.36, 132.07, 129.92, 128.84, 128.15, 114.59, 112.53, 108.88 (Ar-C) | jst.go.jp |
| N-(2,6-dimethylphenyl)-4-bromobenzamide | CDCl₃ | 7.77 (s, 1H), 7.69 (d, J = 8.0 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 7.17 – 7.03 (m, 3H), 2.18 (s, 6H) | Not provided | rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a molecular "fingerprint."
For this compound and its derivatives, several characteristic absorption bands are expected. The N-H stretching vibrations of the amide group typically appear as one or two bands in the region of 3100-3500 cm⁻¹. mdpi.comeurjchem.com The strong absorption from the carbonyl (C=O) group stretch is one of the most prominent peaks, usually found between 1630 and 1680 cm⁻¹. rsc.orgmdpi.com The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. Finally, the carbon-halogen bonds give rise to absorptions in the fingerprint region (below 1000 cm⁻¹); the C-Br stretch is typically found at lower wavenumbers than the C-F stretch.
Table 2: Key FT-IR Absorption Bands for Benzamide (B126) Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |
|---|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-bromobenzamide | 3265 | 1643 | 3037 (Ar C-H), 1591, 1523 (C=C) | rsc.org |
| N-(2,6-dimethylphenyl)-4-fluorobenzamide | 3310 | Not specified, but expected ~1650 | 3069 (Ar C-H), 1528, 1494 (C=C), 1236 (C-F) | rsc.org |
| N-(3,4,5-Trihydroxybenzoyl) morpholine | 3430 (O-H) | 1637 | 2974, 2934 (C-H), 1586 (C=C) | mdpi.com |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula.
For compounds containing bromine, the mass spectrum is characterized by a distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 51:49). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. neu.edu.tr
HRMS analysis of derivatives of this compound confirms their molecular formulas by comparing the experimentally measured mass with the calculated mass. For example, the ESI-MS data for N-(4-Bromo-3-hydroxyphenyl)benzamide shows a protonated molecular ion [M+H]⁺ with a measured m/z of 291.9819, which closely matches the calculated value of 291.9968 for the formula C₁₃H₁₀NO₂Br. jst.go.jp This high degree of accuracy is crucial for confirming the identity of newly synthesized compounds. acs.orgnih.gov
Table 3: High-Resolution Mass Spectrometry Data for Benzamide Derivatives
| Compound | Ion Formula | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|
| N-(4-Bromo-3-hydroxyphenyl)benzamide | [C₁₃H₁₀NO₂Br + H]⁺ | 291.9968 | 291.9819 | jst.go.jp |
| N-Benzyl-4-bromo-3-methoxyaniline Derivative | [C₁₃H₁₂NOBr + H]⁺ | 278.0175 | 278.0149 | jst.go.jp |
| Complex Brominated Amide Derivative | [C₁₇H₁₇BrClN₂O + H]⁺ | 379.0207 | 379.0209 | rsc.org |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
While spectroscopic methods reveal the connectivity of atoms, single-crystal X-ray diffraction (SXD) provides the definitive, three-dimensional structure of a molecule in the crystalline solid state. nih.govacs.org This technique determines the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and torsion angles.
For benzamide derivatives, SXD studies reveal important details about both the intramolecular conformation and the intermolecular interactions that govern crystal packing. eurjchem.com For example, the analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate (B1144303) showed that it crystallizes in the monoclinic space group P2₁/n. eurjchem.comresearchgate.net The crystal structure is stabilized by a three-dimensional framework of N-H···O and O-H···O hydrogen bonds. eurjchem.com Such analyses are critical for understanding polymorphism and the physical properties of the solid material. acs.org Hirshfeld surface analysis can also be employed to visualize and quantify intermolecular interactions within the crystal. eurjchem.comnih.gov
Table 4: Crystallographic Data for Representative Benzamide Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |
|---|---|---|---|---|
| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide·H₂O | Monoclinic | P2₁/n | a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, β = 105.116(14)° | eurjchem.comresearchgate.net |
| 3-benzodioxole-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester (a precursor) | Not specified | Not specified | Confirmed by X-ray diffraction | mdpi.com |
| N-(2-(4-Bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamide | Not specified | Not specified | Structure confirmed by X-ray diffraction, displaying a twisted-T conformation | mdpi.com |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation and purification of reaction products and for assessing the purity of the final compound. For this compound and its derivatives, column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly used.
In the synthesis of various benzamides, column chromatography over silica (B1680970) gel is a standard purification step. rsc.orgrsc.orgnih.gov A solvent system, or eluent, of varying polarity is chosen to separate the desired product from unreacted starting materials and byproducts. A common eluent system is a mixture of a non-polar solvent like n-heptane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) (EtOAc), with the ratio adjusted to achieve optimal separation (e.g., n-heptane/EtOAc from 4:1 to 1:1). rsc.orgthieme-connect.com Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and the separation during column chromatography. rsc.org
Reversed-phase HPLC (RP-HPLC) is another powerful technique for purity analysis and separation of isomeric benzamides. oup.comsielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. sielc.com This method is highly effective for separating compounds with subtle differences in polarity and can be scaled up for preparative separations. oup.com
Medicinal Chemistry and Drug Discovery Applications of 4 Bromo 3 Fluorobenzamide Derivatives
Identification as a Lead Compound or Scaffold for Drug Development
The 4-bromo-3-fluorobenzamide framework is a key molecular scaffold for generating active pharmaceutical ingredients (APIs). ossila.com Its utility stems from the presence of multiple functional groups that can be readily modified, allowing for the systematic exploration of chemical space. ossila.com The bromine and fluorine atoms not only influence the electronic properties and binding interactions of the molecule but also provide reactive handles for synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions. ossila.com
Derivatives of this scaffold have been identified as lead compounds in various therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. For example, ortho-substituted benzamides have been identified as a potent family of nematicides. mdpi.com Similarly, N-cyclohexyl-3-bromo-4-fluorobenzamide, a closely related analog, is utilized in pharmaceutical research for structure-activity relationship (SAR) studies and as an intermediate for creating more complex molecules with potential antimicrobial and anticancer activity. The 4-bromo-3-fluorobenzonitrile (B163030), a direct precursor to the benzamide (B126), is explicitly employed as a molecular scaffold for producing antimutagenic drugs. ossila.com This repeated appearance in screens for biologically active molecules underscores the value of the this compound core as a foundational structure for drug discovery campaigns.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and biological testing of a series of structurally related compounds to determine which chemical groups are responsible for evoking a target biological effect. For the this compound scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The synthesis of analogs typically involves reacting 3-bromo-4-fluorobenzoic acid or its activated derivatives (like the acyl chloride) with various amines to modify the amide portion of the molecule. This allows for systematic changes to the substituents on the amide nitrogen. Further modifications can be made to the aromatic ring itself.
The type and position of halogen atoms on the benzamide ring significantly modulate biological activity. The electron-withdrawing nature and size of the halogens can alter the molecule's interaction with its biological target. mdpi.com Studies have shown that even subtle changes in the halogen substitution pattern can lead to dramatic differences in efficacy.
For instance, in the development of antitubercular agents, moving the bromine atom from the 4-position to the 2-position on the phenol (B47542) ring of a related series resulted in a complete loss of activity. jst.go.jp In another context, bromo substitution at the para-position of a benzamide was found to enhance anticonvulsant efficacy. Research on halogenated benzimidazoles, which share features with benzamides, revealed that dihalogenated derivatives exhibited greater antibacterial activity against Bacillus subtilis than compounds with only one halogen atom. researchgate.net Specifically, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was the most active in its series, with a minimum inhibitory concentration (MIC) comparable to the antibiotic tetracycline. researchgate.net The introduction of fluorine is often used to improve metabolic stability and ligand binding affinity. mdpi.com The specific 3-fluoro, 4-bromo pattern is therefore a deliberate choice to balance these electronic and steric factors for optimal interaction with a given biological target.
Table 1: Effect of Halogen Substitution on Biological Activity of Benzamide-Related Scaffolds
| Compound Series | Halogen Substitution Change | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| m-Amido Bromophenols | Shift of bromine from 4-position to 2-position | Antitubercular | Complete loss of activity | jst.go.jp |
| Benzamide Derivatives | Bromo substitution at para-position | Anticonvulsant | Enhanced efficacy | |
| Halogenated Benzimidazoles | Dihalogenated vs. Monohalogenated | Antibacterial (B. subtilis) | Dihalogenated compounds showed greater activity | researchgate.net |
The amide bond is a critical pharmacophoric element, often participating in key hydrogen bonding interactions with the target protein. researchgate.net Modifications to this group, either by altering the substituents on the nitrogen atom or by replacing the amide bond itself with a bioisostere, can have a profound impact on the biological profile.
A study on the anthelmintic Wact-11, an ortho-substituted benzamide, explored the effect of replacing the amide carbonyl oxygen with sulfur (to form a thioamide) and selenium (to form a selenoamide). mdpi.com Docking analysis suggested the amidic carbonyl oxygen forms crucial H-bonds with amino acid residues in the target enzyme, nematode complex II. mdpi.com When tested against C. elegans, the thioamide analog was found to be 2.6 times less active than the parent benzamide, a decrease attributed to the lower hydrogen-bond accepting capacity of sulfur compared to oxygen. mdpi.com
Similarly, studies on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors showed that altering the position of a dimethylamine (B145610) substituent on an N-phenyl ring significantly influenced activity and selectivity. tandfonline.com This highlights that modifications to the N-substituent of the amide are a powerful strategy for tuning the molecule's biological properties.
Table 2: Effect of Amide Moiety Modification on Anthelmintic Activity
| Compound | Modification from Parent (1b) | Target Organism | EC50 (µM) | Reference |
|---|---|---|---|---|
| 1b (Wact-11p) | Parent Benzamide | C. elegans | 3.5 | mdpi.com |
| 3 | Thioamide analog | C. elegans | 9.1 | mdpi.com |
| 4 | Selenoamide analog | C. elegans | 5.5 | mdpi.com |
Beyond the defining halogen atoms, adding or modifying other substituents on the aromatic ring is a common strategy to enhance potency and selectivity and to improve physicochemical properties. nih.gov The goal is to achieve more favorable interactions with the target protein or to block metabolic pathways that might inactivate the drug.
In the development of acetylcholinesterase inhibitors, benzamide derivatives were synthesized with a dimethylamine side chain attached at the ortho, meta, or para position of an N-phenyl ring. tandfonline.com The results showed a clear structure-activity relationship, with the para-substituted analogs exhibiting the most potent inhibitory activity and the highest selectivity for AChE over the related enzyme BChE. tandfonline.com In another example, SAR studies on a series of anticancer agents based on a methoxybenzoyl-aryl-thiazole template involved extensive modifications, such as replacing a phenyl ring with indole (B1671886) rings to improve aqueous solubility and oral bioavailability. nih.gov These examples demonstrate that a systematic exploration of substituents on the benzamide's aromatic ring is a key step in the optimization of a lead compound.
High-Throughput Screening Campaigns and Library Development
High-Throughput Screening (HTS) allows for the rapid automated testing of vast numbers of chemical compounds against a specific biological target. nih.gov This approach is a cornerstone of modern drug discovery for identifying initial "hits." Benzamide scaffolds, including structures related to this compound, are frequently included in the large and diverse chemical libraries used in HTS campaigns due to their proven track record as a privileged class of compounds. uct.ac.zanih.gov
For example, an HTS campaign screening over 43,000 compounds for inhibitors of β-haematin formation (a target for antimalarial drugs) identified benzamides as a promising scaffold active against Plasmodium falciparum. uct.ac.za In another case, HTS was used to screen thousands of compounds to identify novel inhibitors of Mycobacterium tuberculosis growth within macrophages, leading to the discovery of the benzene (B151609) amide ether (BAE) scaffold. researchgate.net More recently, a massive screen of over 30,000 compounds was conducted to find new anthelmintics against gastrointestinal nematode parasites. biorxiv.org The inclusion of benzamide derivatives in these large, unbiased screens increases the probability of discovering novel lead compounds for a wide range of diseases.
Targeted Drug Design Approaches
While HTS is a powerful discovery tool, targeted or rational drug design offers a more focused approach. This strategy often uses knowledge of the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. nih.gov The this compound scaffold is well-suited for such approaches.
Computational methods like molecular docking are frequently used to predict how a molecule will interact with its target protein. For the anthelmintic benzamides, docking studies were instrumental in understanding their mechanism of action. The analysis showed that the benzamide derivatives interact with the nematode's complex II enzyme, with the amide carbonyl forming hydrogen bonds with key residues and the aromatic ring establishing important interactions. mdpi.com This structural insight allows medicinal chemists to rationally design new analogs with modifications predicted to enhance these binding interactions. For instance, knowing which part of the molecule fits into a specific pocket of the enzyme can guide decisions on where to add substituents to improve potency or selectivity. mdpi.com This synergy between computational modeling and chemical synthesis accelerates the journey from a simple scaffold to a refined drug candidate.
Applications in Chemical Synthesis
Use as a Building Block for Complex Molecules
The compound serves as a foundational building block for constructing more elaborate molecular architectures. The bromine atom provides a reliable site for introducing new substituents via cross-coupling chemistry, while the amide and fluorine moieties can be used to direct further reactions or to fine-tune the properties of the final product. Its precursor, 4-bromo-3-fluorobenzonitrile (B163030), is used as a scaffold for active pharmaceutical ingredients (APIs) and dyes. ossila.com
Anticancer and Cytotoxicity Studies
Role in the Synthesis of Heterocyclic Compounds
Benzamide (B126) derivatives are frequently used as precursors for the synthesis of nitrogen-containing heterocyclic compounds. Through multi-step reaction sequences, the amide functionality and the aromatic ring can be incorporated into various ring systems that are prevalent in medicinal chemistry.
Application in the Synthesis of Other Functionalized Organic Molecules
The reactivity of both the C-Br bond and the amide group allows for the synthesis of a diverse range of functionalized molecules. For example, Suzuki coupling at the bromine position followed by modification of the amide group can lead to a wide variety of substituted benzamide derivatives with tailored properties.
Computational Chemistry and Molecular Modeling of 4 Bromo 3 Fluorobenzamide Interactions
Molecular Docking Simulations for Ligand-Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in forecasting the binding mode and affinity of 4-bromo-3-fluorobenzamide with various biological targets.
Prediction of Binding Modes and Affinities
Molecular docking simulations are employed to predict how this compound fits into the binding site of a protein. These simulations generate various possible binding poses and rank them based on a scoring function, which estimates the binding affinity. For instance, in studies of benzamide (B126) derivatives, docking is used to determine the ideal conformational position within the active region of a target protein. mdpi.com The results are often analyzed based on binding free energy values (kcal/mol), which indicate the stability of the ligand-protein complex. mdpi.com The presence and position of the bromo and fluoro substituents on the benzamide scaffold are critical, as they can significantly influence the electronic properties and binding interactions with the target.
Interactive Table: Example of Docking Simulation Data for Benzamide Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
| 5d (a benzamide derivative) | Human Placental Alkaline Phosphatase | -7.5648 | His153, His317, Arg420, Glu429 |
This table is illustrative and based on findings for similar benzamide structures. Specific data for this compound would require dedicated docking studies.
Analysis of Key Intermolecular Interactions
The stability of the ligand-target complex is governed by a variety of intermolecular interactions. For this compound, these can include:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), which can form crucial interactions with amino acid residues in a protein's active site. mdpi.com For example, docking studies on similar molecules have shown hydrogen bonds forming between the amide oxygen and nitrogen atoms and residues like histidine and glutamic acid. mdpi.com
Hydrophobic Interactions: The aromatic ring of the benzamide and the bromo substituent can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. mdpi.com These interactions are vital for the proper positioning of the ligand within the binding pocket.
Pi-Pi Stacking: The phenyl ring of this compound can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction is a significant contributor to the binding affinity. mdpi.com
Halogen Bonding: The bromine atom in the structure can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This has been recognized as an important interaction in drug design.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It provides valuable information about the molecule's reactivity and conformational preferences.
Characterization of Molecular Orbitals and Reactivity Indices
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost electron-containing orbital and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. als-journal.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and stability of a molecule. als-journal.com A smaller energy gap suggests higher reactivity. als-journal.com
Other reactivity indices that can be calculated from DFT include:
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule.
Interactive Table: Example of DFT-Calculated Properties for a Bromo-Substituted Aromatic Compound
| Parameter | Value |
|---|---|
| HOMO Energy | -7.273 eV |
| LUMO Energy | -3.169 eV |
| Energy Gap (ΔE) | 4.104 eV |
This data is for 4-bromoanilinium perchlorate (B79767) and serves as an example of the types of parameters obtained from DFT calculations. mdpi.com The specific values for this compound would require a dedicated DFT study.
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution of a molecule. als-journal.com It helps in identifying the regions prone to electrophilic and nucleophilic attacks. als-journal.com
Conformational Analysis and Energetics
This compound, like other benzamides, can exist in different conformations due to the rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group. DFT calculations can be used to determine the relative energies of these different conformers and to identify the most stable, lowest-energy conformation. mdpi.com This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. ethz.ch The energy difference between various conformations provides insight into the molecule's flexibility. ethz.ch
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structures of a series of compounds with their biological activities. slideshare.net QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds. mdpi.com
To build a QSAR model, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various physicochemical properties of the molecules, such as:
Electronic Descriptors: Related to the distribution of electrons (e.g., Hammett constants, dipole moment). slideshare.net
Steric Descriptors: Related to the size and shape of the molecule (e.g., Taft steric parameters). slideshare.net
Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP). slideshare.net
Topological Descriptors: Based on the 2D representation of the molecule.
While no specific QSAR models focused solely on this compound are publicly available, it could be included in a dataset of similar benzamide derivatives to develop a model. nih.gov A resulting QSAR equation would highlight which properties are most important for the biological activity of this class of compounds. For example, a QSAR study on thiazolidine-4-one derivatives showed that descriptors related to polarizability, electronegativity, and the number of halogen atoms were positively correlated with antitubercular activity. nih.gov Such a model, once validated, could be used to predict the activity of other bromo- and fluoro-substituted benzamides.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound, revealing how the molecule behaves over time in different environments. mdpi.comchemrxiv.org This method is essential for understanding the flexibility of the molecule and its ability to interact with biological targets. researchgate.netnih.gov
Conformational analysis of benzamide derivatives through MD simulations typically focuses on the rotational barriers around key single bonds, such as the C-C(O) and C-N bonds. acs.org For this compound, the orientation of the amide group relative to the benzene (B151609) ring is a critical conformational feature. The planarity of the molecule can be influenced by the electronic effects of the bromine and fluorine substituents. Theoretical studies on similar substituted benzamides have shown that the amino group can be pyramidal, and the torsional angle between the carbonyl group and the phenyl ring (ω) can vary. nih.gov
MD simulations can be employed to explore the potential energy surface of this compound, identifying low-energy conformers. These simulations can be performed in a vacuum to assess intrinsic conformational preferences or in explicit solvent to understand the influence of the environment on the molecule's structure and dynamics. nih.gov For instance, simulations in water would be particularly relevant for predicting its behavior in a biological context.
The binding dynamics of this compound with a target receptor, such as an enzyme or protein, can also be investigated using MD simulations. researchgate.netnih.gov These simulations can provide detailed information on the binding mode, the key interacting residues, and the stability of the ligand-receptor complex over time. The bromine and fluorine atoms on the phenyl ring, along with the amide group, are expected to be key players in forming interactions such as hydrogen bonds and halogen bonds with the receptor's active site. mdpi.com
A hypothetical molecular dynamics simulation of this compound could be set up to explore its conformational space. The following table outlines the key parameters that would be considered in such a simulation.
| Simulation Parameter | Typical Value/Method | Rationale |
|---|---|---|
| Force Field | CHARMM, AMBER, or GROMOS | These are standard force fields for simulating organic molecules and their interactions with biomolecules. |
| Solvent Model | TIP3P or SPC/E water model | Provides a realistic representation of the aqueous environment found in biological systems. nih.gov |
| Simulation Time | 100-200 ns | Allows for sufficient sampling of conformational changes and binding events. mdpi.com |
| Temperature and Pressure | 300 K and 1 atm | Simulates physiological conditions. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Torsional Angle Analysis, Hydrogen Bond Analysis | These metrics are used to quantify the stability, flexibility, and specific interactions of the molecule. |
The results of such simulations would likely reveal a preferred non-planar conformation for this compound in solution, with the amide group exhibiting some degree of rotation relative to the aromatic ring. The binding dynamics would highlight the specific interactions that contribute to its affinity for a given target.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ucl.ac.uk This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts. While a specific crystal structure and Hirshfeld analysis for this compound is not available in the cited literature, we can infer its likely interactions based on studies of structurally related compounds, such as N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. researchgate.netnih.gov
For this compound, the Hirshfeld surface would be generated from its crystal structure data. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. The analysis also produces a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular interactions.
Based on the functional groups present in this compound (amide, bromine, fluorine, and aromatic ring), the following intermolecular interactions are expected to be significant in its solid-state packing:
N-H···O Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups will form strong hydrogen bonds, likely leading to the formation of dimers or chains within the crystal structure. researchgate.net
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups as donors and the carbonyl oxygen or the fluorine atom as acceptors are also anticipated.
Halogen Bonds (C-Br···O/N/F): The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen, nitrogen, or even fluorine from neighboring molecules.
H···H, H···Br, and H···F Contacts: A significant portion of the Hirshfeld surface is typically covered by these non-specific van der Waals interactions. nih.gov
The following table summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar molecules. researchgate.netnih.gov
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | ~20-30% | Represents the most frequent, albeit weaker, van der Waals contacts. nih.gov |
| O···H/H···O | ~15-25% | Primarily due to N-H···O hydrogen bonds, which are strong and directional. |
| Br···H/H···Br | ~10-15% | Indicates close contacts involving the bromine atom. nih.gov |
| F···H/H···F | ~5-10% | Represents contacts involving the fluorine atom. |
| C···H/H···C | ~10-15% | Often associated with C-H···π interactions. nih.gov |
| Other (Br···O, C···C, etc.) | ~5-10% | Includes halogen bonds and π-π stacking. |
Challenges and Future Directions in Research on 4 Bromo 3 Fluorobenzamide
Addressing Metabolic Instability and Pharmacokinetic Limitations of Related Compounds
A primary challenge in the development of drug candidates based on the benzamide (B126) scaffold is managing their metabolic fate and pharmacokinetic (PK) profile. The amide bond itself can be susceptible to enzymatic hydrolysis by proteases, leading to rapid clearance from the body. pressbooks.pub Furthermore, unsubstituted aromatic rings are often targets for oxidation by cytochrome P450 (CYP) enzymes, creating metabolic liabilities. pressbooks.pub
| Strategy | Description | Potential Impact on Benzamide Analogs |
| Bioisosteric Replacement | Replacing the metabolically labile amide bond with more stable mimics like triazoles, oxazoles, or ureas. pressbooks.pub | Can increase resistance to protease activity while maintaining necessary biological interactions. |
| Ring Deactivation | Introducing electron-withdrawing groups or heteroatoms (e.g., nitrogen) into the aromatic ring. pressbooks.pub | The fluorine atom in 4-bromo-3-fluorobenzamide already serves this purpose, but further modification could enhance this effect. |
| Scaffold Hopping | Replacing the phenyl ring with heterocyclic systems (e.g., pyridine, pyrimidine) or non-aromatic bioisosteres (e.g., bicycloalkanes). pressbooks.pubnih.gov | This can dramatically alter metabolic pathways and improve stability by moving away from typical CYP substrates. nih.gov |
| Deuteration | Selectively replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism. researchgate.net | This can slow the rate of enzymatic bond cleavage, thereby enhancing metabolic stability. |
Future research on this compound analogs must involve early and thorough ADME (absorption, distribution, metabolism, and excretion) profiling to identify metabolic "hotspots" and guide structural modifications to create drug candidates with favorable pharmacokinetic properties. nih.gov
Development of Highly Selective and Potent Agents
Achieving high potency and selectivity is a central goal in drug design. Potency ensures that a therapeutic effect can be achieved at a low dose, while selectivity minimizes off-target effects and potential toxicity. For derivatives of this compound, this requires a deep understanding of the structure-activity relationship (SAR).
The development of potent and selective agents often relies on iterative cycles of design, synthesis, and testing. nih.gov Computational approaches, such as molecular docking, can help predict how analogs will bind to a target protein, guiding the design of compounds with improved affinity. mdpi.comresearchgate.net For benzamide derivatives, minor structural changes can lead to significant shifts in pharmacological activity. For instance, the nature and position of substituents on the phenyl ring and the amide nitrogen are critical for determining target engagement and selectivity. researchgate.net
Key considerations for developing selective and potent this compound analogs include:
Exploiting Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to high-affinity binding with a target protein.
Leveraging Fluorine's Properties: The highly electronegative fluorine atom can alter the electronic properties of the ring and participate in crucial hydrogen bonds or dipole-dipole interactions within the target's binding site. nih.govresearchgate.net
Systematic Derivatization: Creating libraries of analogs by modifying the amide portion of the molecule is a common strategy to explore the SAR and optimize potency and selectivity. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Areas
Substituted benzamides are a well-established class of compounds with a broad range of biological activities. drugbank.com They have been successfully developed as antipsychotics (e.g., Amisulpride), antiemetics, and agents for gastrointestinal disorders. nih.govnih.gov More recent research has shown their potential in other areas, such as oncology, inflammation, and metabolic diseases. researchgate.netgoogle.comnih.gov
The this compound scaffold provides a unique starting point for exploring new therapeutic applications. The specific electronic and steric properties conferred by the halogen substituents could lead to novel interactions with biological targets that are not effectively modulated by existing benzamides.
| Potential Therapeutic Area | Example Biological Target(s) | Rationale for Benzamide Derivatives |
|---|---|---|
| Oncology | Kinases, Histone Deacetylases (HDACs), Protein Prenylation Enzymes nih.gov | Benzamide structures have been identified as scaffolds for various enzyme inhibitors. researchgate.netdrugbank.com |
| Neuropsychiatric Disorders | Dopamine (D2/D3) Receptors, Serotonin (5-HT) Receptors | This is a classic area for benzamides; novel substitution patterns could yield improved selectivity or novel mechanisms. nih.govnih.gov |
| Inflammatory Diseases | Cytokine pathways, inflammatory enzymes | Substituted benzamides have been investigated for conditions like inflammatory bowel disease. google.com |
| Infectious Diseases | Bacterial or fungal enzymes | Novel benzamide derivatives have been synthesized and tested for antibacterial and antifungal activity. mdpi.commdpi.com |
| Metabolic Diseases | Glucokinase | Benzamide derivatives have been explored as glucokinase activators for the treatment of diabetes. nih.gov |
Future research should involve screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic opportunities beyond the traditional applications of benzamides.
Advanced Synthetic Strategies for Complex and Diverse Analogs
To fully explore the therapeutic potential of the this compound scaffold, chemists need efficient and versatile synthetic methods to create a wide range of complex analogs. Traditional synthetic routes can be time-consuming and may not be suitable for generating large libraries of compounds for high-throughput screening.
Modern synthetic chemistry offers several powerful tools that can be applied to this challenge:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the this compound ring is an ideal handle for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. mdpi.comossila.com These reactions allow for the straightforward introduction of a wide variety of substituents at the 4-position, enabling rapid exploration of the SAR.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com Developing MCRs based on this compound or its precursors could dramatically accelerate the synthesis of diverse compound libraries. researchgate.net
Flow Chemistry and Automation: These technologies enable the rapid, safe, and efficient synthesis of analogs. Automated systems can perform series of reactions to quickly generate a matrix of related compounds for biological evaluation.
Bioisosterism and Scaffold Hopping: Advanced synthetic methods are required to replace parts of the core structure with bioisosteres, such as replacing the phenyl ring with various heterocyclic systems. mdpi.comresearchgate.net
By leveraging these advanced strategies, medicinal chemists can move beyond simple derivatization and create novel, complex, and diverse molecules based on the this compound core, increasing the probability of discovering new drug candidates.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netcolab.ws These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-build-test-learn cycle. nih.govumk.pl For research on this compound, AI and ML can be applied in several key areas:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from existing benzamide analogs. These models can then predict the biological activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize. semanticscholar.org
ADME/Tox Prediction: AI algorithms can be trained to predict the pharmacokinetic properties (ADME) and potential toxicity of new molecules. umk.pl This allows chemists to filter out compounds with likely poor properties early in the design process, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By providing the model with the this compound scaffold and a target product profile (e.g., high potency, good metabolic stability), these algorithms can suggest novel analogs that human designers might not have conceived.
Synthetic Route Prediction: AI tools are being developed to help chemists devise the most efficient synthetic routes for complex molecules, which can be particularly useful when planning the synthesis of diverse analog libraries.
By integrating these powerful computational approaches, researchers can navigate the vast chemical space around this compound more intelligently and efficiently, ultimately increasing the chances of success in developing novel therapeutics. semanticscholar.org
Conclusion and Overall Significance
Synthesis and Characterization Advancements
4-Bromo-3-fluorobenzamide serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. Its synthesis is often a key step in the development of novel compounds. One documented method involves the reaction of a 3-bromo-4-fluoro-benzoic acid halide with an aqueous ammonia (B1221849) solution. google.com In this process, the acid halide is slowly introduced to a warmed ammonia solution (typically between 30° and 60° C), and the mixture is stirred for several hours, leading to the crystallization of the this compound product. google.com The compound can also be part of a synthetic pathway where it is subsequently converted into other functional groups; for instance, it can be reacted with thionyl chloride to form 3-bromo-4-fluorobenzonitrile. google.com
While direct and varied synthetic routes for this compound are not extensively detailed in readily available literature, the synthesis of structurally similar benzamide (B126) derivatives provides insight into common strategies. For example, the synthesis of N-substituted benzamides often begins with a corresponding benzoic acid, such as 4-bromo-2-nitrobenzoic acid. semanticscholar.org This starting material can undergo amide condensation with a desired aniline (B41778), followed by reduction of the nitro group to create a versatile amino-benzamide intermediate ready for further modification. semanticscholar.org
The characterization of this compound and its derivatives relies on standard analytical techniques to confirm the chemical structure and purity. Although specific spectral data for the title compound is not detailed in the provided research, the characterization of its derivatives is well-documented. These methods typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of substituents on the aromatic ring and the presence of the amide group. nih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the molecular weight of the compound and confirm its elemental composition. nih.gov
Comprehensive Overview of Biological Activities and Potential
While this compound itself is primarily considered a synthetic intermediate, its core structure is a key component in various biologically active molecules. Research has focused on derivatives that incorporate this bromo-fluoro-benzamide scaffold, revealing significant potential in therapeutic areas, particularly oncology.
A notable area of investigation is the development of Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer (NSCLC). semanticscholar.orgnih.gov A series of derivatives based on a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide structure were designed and synthesized as novel FGFR1 inhibitors. nih.gov One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory effects on five different NSCLC cell lines that exhibit FGFR1 amplification. semanticscholar.orgnih.gov
The biological action of compound C9 was found to be multifaceted. It effectively arrested the cell cycle at the G2 phase in NSCLC cells and induced cellular apoptosis. semanticscholar.orgnih.gov Mechanistically, the compound was shown to inhibit the phosphorylation of FGFR1 and its downstream signaling proteins, including PLCγ1 and ERK, in a dose-dependent manner. nih.gov Molecular docking studies further illuminated the interaction, showing that compound C9 binds effectively to the FGFR1 kinase domain, forming multiple hydrogen bonds. nih.gov
Table 1: Inhibitory Activity of Compound C9 against NSCLC Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
Data sourced from studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. semanticscholar.orgnih.gov
Furthermore, the versatility of the brominated benzamide scaffold is highlighted by the antimutagenic properties of related compounds. Bichalcophene fluorobenzamidines, which can be prepared from the corresponding 4-bromo-3-fluorobenzonitrile (B163030) precursor, have demonstrated the ability to reduce mutation frequency caused by DNA-binding agents like azide. ossila.com
Future Prospects in Chemical Biology and Drug Discovery
The this compound scaffold is a promising starting point for future research in chemical biology and drug discovery. Its chemical structure offers several avenues for modification, making it an attractive building block for creating diverse compound libraries. The bromine atom is particularly useful as it allows for various palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the introduction of a wide range of molecular fragments to explore structure-activity relationships. ossila.com
In the field of drug discovery, the demonstrated success of its derivatives as FGFR1 inhibitors suggests a clear path forward for oncological research. semanticscholar.orgnih.gov Future work will likely focus on optimizing these lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The insights from molecular docking experiments can guide the rational design of new derivatives with improved binding affinity for the FGFR1 active site. nih.gov
Beyond cancer, the broader potential of this chemical motif remains largely unexplored. The antimutagenic and antibacterial activities observed in related structures suggest that the this compound core could be adapted to develop agents for other diseases. ossila.commdpi.com Future prospects include the design and synthesis of novel derivatives for screening against a wide array of biological targets, including bacterial enzymes, other protein kinases, and G-protein coupled receptors. This could open up new therapeutic possibilities in infectious diseases, inflammatory conditions, and metabolic disorders, establishing this compound as a valuable scaffold in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 4-Bromo-3-fluorobenzamide, and how can reaction conditions be optimized?
Methodological Answer: this compound (CAS RN: 759427-20-8, C₇H₅BrFNO) is typically synthesized via halogenation and amidation steps. A common approach involves:
Bromination : Direct bromination of 3-fluorobenzamide using brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
Amidation : Coupling of 4-bromo-3-fluorobenzoic acid with ammonia or amines using carbodiimide-based reagents.
Q. Optimization Strategies :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Catalysts : Use of Lewis acids (e.g., FeCl₃) improves regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 60–75% | |
| Amidation | EDC, NH₃, THF | 80–90% |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Critical techniques include:
NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 5.8–6.2 ppm).
- ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and Br/F-substituted carbons .
Mass Spectrometry (MS) : Molecular ion peak at m/z 218 [M+H]⁺ confirms molecular weight (217.02 g/mol) .
HPLC : Purity >95% (as per supplier specifications) using C18 columns and acetonitrile/water gradients .
Q. Key Data Interpretation Tips :
- Discrepancies in NH proton splitting may indicate impurities or tautomerism.
- LC-MS coupling validates both purity and molecular identity .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragmentation) require:
Cross-Validation : Compare data with computational predictions (e.g., ChemSpider or PubChem entries) .
Alternative Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity or X-ray crystallography for solid-state structure elucidation .
Reproducibility Checks : Repeat synthesis and analysis under standardized conditions to rule out experimental error .
Case Study : A derivative with ambiguous ¹³C NMR signals was resolved via HSQC, confirming fluorine’s deshielding effect on adjacent carbons .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a scaffold?
Methodological Answer: SAR Design Steps :
Functionalization : Introduce substituents (e.g., -NO₂, -CH₃) at the benzene ring to modulate electronic effects .
Bioassay Selection : Screen derivatives against target enzymes (e.g., kinases) or pathogens (e.g., E. coli) using fluorescence-based assays .
Data Analysis : Apply multivariate statistics to correlate substituent properties (Hammett constants) with bioactivity .
Example : A this compound derivative with a -CF₃ group showed enhanced antimicrobial activity (MIC = 2 µg/mL against E. coli) .
Q. What strategies mitigate side reactions during the synthesis of this compound analogs?
Methodological Answer:
Protecting Groups : Use Boc or Fmoc groups to shield reactive sites during functionalization .
Regioselective Catalysis : Pd-mediated coupling ensures precise substitution patterns .
In Situ Monitoring : FTIR tracks intermediate formation (e.g., carbonyl stretches at 1650–1700 cm⁻¹) to optimize reaction timelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
